3-Hydroxy-2-nitrosulphanilic acid
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Overview
Description
3-Hydroxy-2-nitrosulphanilic acid is a chemical compound with the molecular formula C6H6N2O6S and a molecular weight of 234.187 g/mol . It is also known by its systematic name, benzenesulfonic acid, 4-amino-3-hydroxy-2-nitro- . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of 3-Hydroxy-2-nitrosulphanilic acid typically involves the nitration of 4-amino-3-hydroxybenzenesulfonic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Hydroxy-2-nitrosulphanilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts . The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
3-Hydroxy-2-nitrosulphanilic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrosulphanilic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
3-Hydroxy-2-nitrosulphanilic acid can be compared with other similar compounds, such as:
4-Amino-3-hydroxybenzenesulfonic acid: This compound is structurally similar but lacks the nitro group.
2-Nitrobenzenesulfonic acid: Another related compound with a nitro group in a different position on the benzene ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
71411-74-0 |
---|---|
Molecular Formula |
C6H6N2O6S |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
4-amino-3-hydroxy-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O6S/c7-3-1-2-4(15(12,13)14)5(6(3)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) |
InChI Key |
UGLVGAQTGSVVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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